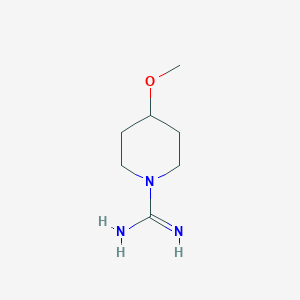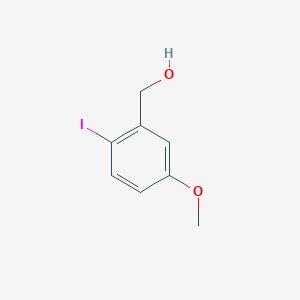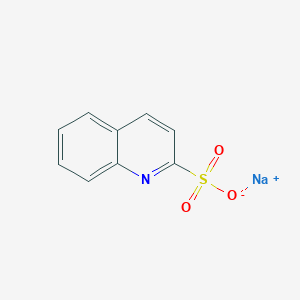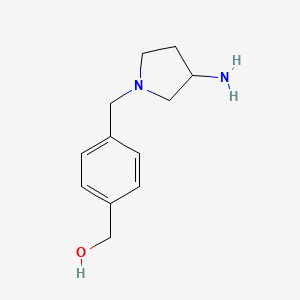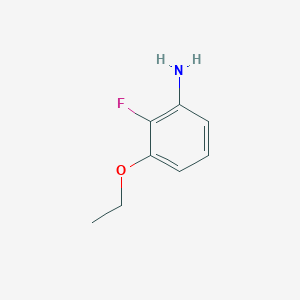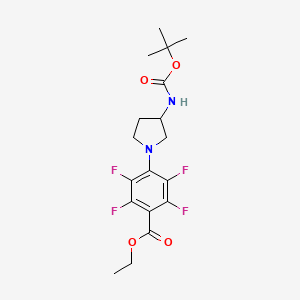
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate is a complex organic compound that features a combination of fluorinated aromatic rings, pyrrolidine, and tert-butoxycarbonyl (Boc) protecting groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring is then introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological processes. The pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(3-aminopyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
Ethyl 4-(3-(dimethylamino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Contains a dimethylamino group instead of the tert-butoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the tert-butoxycarbonyl group in Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate provides additional stability and protection during chemical reactions, making it a valuable intermediate in complex synthetic pathways. This uniqueness allows for selective reactions and modifications that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C18H22F4N2O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
ethyl 2,3,5,6-tetrafluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H22F4N2O4/c1-5-27-16(25)10-11(19)13(21)15(14(22)12(10)20)24-7-6-9(8-24)23-17(26)28-18(2,3)4/h9H,5-8H2,1-4H3,(H,23,26) |
InChI-Schlüssel |
NCXJLWALEPAWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)N2CCC(C2)NC(=O)OC(C)(C)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)

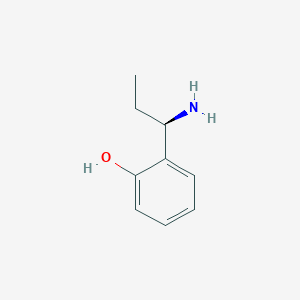
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)

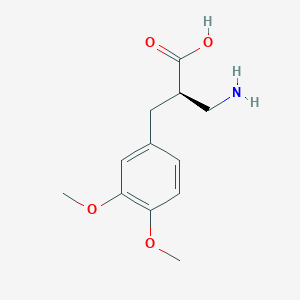
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
